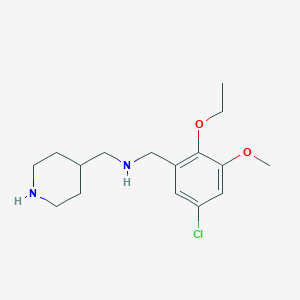![molecular formula C15H18ClNO3 B271651 2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271651.png)
2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol is a chemical compound that belongs to the class of beta-blockers. It is also known as carvedilol and is used in the treatment of various cardiovascular diseases. The purpose of
Mécanisme D'action
The mechanism of action of 2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol involves its ability to block beta-adrenergic receptors in the heart, blood vessels, and other organs. This results in a decrease in heart rate, blood pressure, and cardiac output, which helps to reduce the workload on the heart. It also has antioxidant properties and can scavenge free radicals, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol has been shown to have several biochemical and physiological effects. It can improve left ventricular function, reduce myocardial infarct size, and increase coronary blood flow. It can also improve endothelial function, reduce inflammation, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol in lab experiments include its well-characterized pharmacological profile, availability, and low cost. However, its limitations include its potential for off-target effects, variability in response between individuals, and potential for drug interactions.
Orientations Futures
There are several future directions for the research and development of 2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol. These include the investigation of its potential in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer. It can also be studied for its potential in combination therapy with other drugs. Furthermore, the development of novel formulations and delivery systems can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol is a chemical compound with therapeutic potential in the treatment of various cardiovascular diseases. Its well-characterized pharmacological profile and availability make it a useful tool in lab experiments. However, its potential for off-target effects and variability in response between individuals highlight the need for further research and development. The investigation of its potential in the treatment of other diseases and the development of novel formulations and delivery systems can further improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 5-(4-chlorobenzyl)-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields the final product, carvedilol, which is then purified by column chromatography.
Applications De Recherche Scientifique
2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases such as hypertension, congestive heart failure, and angina pectoris. It has also been investigated for its potential in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
Nom du produit |
2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol |
|---|---|
Formule moléculaire |
C15H18ClNO3 |
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
2-[2-[[5-(4-chlorophenyl)furan-2-yl]methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C15H18ClNO3/c16-13-3-1-12(2-4-13)15-6-5-14(20-15)11-17-7-9-19-10-8-18/h1-6,17-18H,7-11H2 |
Clé InChI |
BDDVYANVLVSZHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCOCCO)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CNCCOCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)

![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)



![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
